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Compound of Interest

Compound Name: 5-Methyl-1-hexyn-3-ol

Cat. No.: B1585106 Get Quote

An In-depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Synthesis, and Applications

in Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-Methyl-1-hexyn-3-ol, a versatile

chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug

development, this document covers the compound's fundamental properties, outlines a robust

synthetic protocol, and explores its potential applications as a molecular building block in the

synthesis of complex chemical entities.

Compound Identification and Core Properties
Nomenclature and Chemical Identifiers
5-Methyl-1-hexyn-3-ol is a secondary propargylic alcohol. Its structure features a terminal

alkyne and a hydroxyl group, making it a valuable synthon for introducing these functionalities

into larger molecules. The isobutyl group adjacent to the alcohol contributes to its specific steric

and electronic properties.

The primary identifiers for this compound are crucial for accurate sourcing and regulatory

compliance.
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Identifier Value Source

CAS Number 61996-79-0 [1][2][3]

IUPAC Name 5-methylhex-1-yn-3-ol [2][4]

Molecular Formula C₇H₁₂O [1][2][3]

SMILES CC(C)CC(O)C#C [1][2]

InChI Key
NTNUBJHPRAMQPC-

UHFFFAOYSA-N
[1][2][3]

Physicochemical Constants
The physical properties of 5-Methyl-1-hexyn-3-ol dictate its handling, reaction conditions, and

purification methods. It exists as a colorless liquid under standard conditions.[5]

Physical Constant Value Source

Molecular Weight 112.17 g/mol [1][2][4]

Density 0.860 g/mL at 25 °C [1]

Boiling Point 156 °C [6]

Flash Point
53.3 °C (127.9 °F) - Closed

Cup
[1][2]

Refractive Index (n20/D) 1.436 [1][2]

Predicted logP 1.4 [7]

Melting Point Not Available [5]

Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation of 5-Methyl-1-hexyn-3-ol. Key

expected features include:

Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹),

the terminal alkyne C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-O
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stretch (~1050-1150 cm⁻¹).[3][8]

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion

peak (m/z = 112) and characteristic fragmentation patterns.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide a

detailed map of the carbon and proton environments, confirming the connectivity and

structure of the molecule.

Safety and Handling
5-Methyl-1-hexyn-3-ol is classified as a flammable liquid and is harmful if swallowed.[1][4]

GHS Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[1][4]

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and

a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume

hood.[1]

Storage: Store in a cool, dry, well-ventilated area away from ignition sources, at a

recommended temperature of 2-8°C.[1]

Synthesis and Characterization Workflow
Retrosynthetic Analysis and Synthetic Strategy
The most direct and industrially scalable synthesis of 5-Methyl-1-hexyn-3-ol involves the

nucleophilic addition of an ethynyl anion equivalent to an appropriate aldehyde. A Grignard

reaction is the method of choice due to its high yield, operational simplicity, and the ready

availability of starting materials.

The retrosynthetic logic disconnects the molecule at the C2-C3 bond, leading back to

isovaleraldehyde and an acetylene Grignard reagent.
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5-Methyl-1-hexyn-3-ol

C-C Disconnection
(Alkynylation)

Isovaleraldehyde + Ethynyl Grignard Reagent

Isovaleraldehyde + Acetylene + Ethylmagnesium Bromide

Formation of Grignard

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 5-Methyl-1-hexyn-3-ol.

Detailed Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of 5-Methyl-1-hexyn-3-ol from isovaleraldehyde and

ethynylmagnesium bromide, generated in situ.

Materials:

Magnesium turnings

Ethyl bromide

Anhydrous Tetrahydrofuran (THF)

Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

Isovaleraldehyde (3-methylbutanal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

Procedure:

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere

(N₂ or Ar), place magnesium turnings. Add a small portion of anhydrous THF. Slowly add a

solution of ethyl bromide in anhydrous THF via a dropping funnel to initiate the reaction.

Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle

reflux.

Acetylene Addition: Once the ethylmagnesium bromide has formed, cool the flask to 0°C.

Bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium

bromide. A precipitate will form.

Aldehyde Addition: Prepare a solution of isovaleraldehyde in anhydrous THF. Add this

solution dropwise to the stirred Grignard reagent suspension at 0°C.

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm

to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and

slowly quench by adding saturated aqueous NH₄Cl solution.

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous

layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous

MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation or column chromatography

on silica gel to yield pure 5-Methyl-1-hexyn-3-ol.

Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical self-validating step.
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Synthesis & Purification

Analytical Workflow

Crude Product
(Post-Workup)
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(Post-Distillation)
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5-Methyl-1-hexyn-3-ol
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Organic Azide (R-N₃)
(Azide Component)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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